N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15672078
InChI: InChI=1S/C23H17ClN2O/c1-15-11-12-20-17(13-15)18(14-22(25-20)16-7-3-2-4-8-16)23(27)26-21-10-6-5-9-19(21)24/h2-14H,1H3,(H,26,27)
SMILES:
Molecular Formula: C23H17ClN2O
Molecular Weight: 372.8 g/mol

N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide

CAS No.:

Cat. No.: VC15672078

Molecular Formula: C23H17ClN2O

Molecular Weight: 372.8 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide -

Specification

Molecular Formula C23H17ClN2O
Molecular Weight 372.8 g/mol
IUPAC Name N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide
Standard InChI InChI=1S/C23H17ClN2O/c1-15-11-12-20-17(13-15)18(14-22(25-20)16-7-3-2-4-8-16)23(27)26-21-10-6-5-9-19(21)24/h2-14H,1H3,(H,26,27)
Standard InChI Key MDNIAXIFTCBVHM-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(2-Chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide (IUPAC name: N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide) belongs to the quinolinecarboxamide class, featuring a planar heterocyclic quinoline system with strategic substitutions enhancing its bioactivity. The molecular formula C23H17ClN2O confers a molecular weight of 372.85 g/mol, with a monoisotopic mass of 372.102941 Da . Key structural elements include:

  • Quinoline core: A bicyclic system with a benzene ring fused to a pyridine ring.

  • 4-Carboxamide group: Linked to a 2-chlorophenyl moiety, critical for target binding.

  • 6-Methyl and 2-phenyl substituents: Enhance lipophilicity and steric interactions.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC23H17ClN2O
Average Mass372.852 g/mol
Monoisotopic Mass372.102941 Da
ChemSpider ID1488297
SolubilityLow aqueous solubility
LogP (Predicted)4.8

Synthesis and Structural Optimization

Multi-Step Synthetic Routes

The synthesis of N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide typically involves a five-step protocol starting from aniline, as detailed by Shinde et al. :

  • Formation of 3-oxo-N-phenylbutanamide: Aniline reacts with ethyl acetoacetate under reflux to yield the intermediate.

  • Cyclization to 4-methylquinoline-2(1H)-one: Treatment with polyphosphoric acid induces cyclization.

  • Oxidation to 2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Potassium permanganate-mediated oxidation introduces the carboxylic acid group.

  • Chlorination and Suzuki Coupling: Reaction with POCl3 forms 2-chloroquinoline-4-carboxylic acid, followed by Suzuki-Miyaura coupling with 3-chlorophenylboronic acid.

  • Amidation: The carboxylic acid is converted to the carboxamide using thionyl chloride and 2-chloroaniline.

Alternative methods include copper-catalyzed amidation of 2-methylquinolines, which offers higher yields (up to 86%) under milder conditions .

Table 2: Comparison of Synthesis Methods

ParameterMulti-Step Route Copper-Catalyzed Route
Starting MaterialAniline2-Methylquinoline
Key StepSuzuki CouplingDirect Amidation
Yield74–80%81–86%
Reaction Time48–72 h12–24 h
CatalystsPd(PPh3)4CuI, 1,10-Phenanthroline

Pharmacological Activities

Anticancer Efficacy

N-(2-Chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide exhibits potent activity against the triple-negative breast cancer cell line MDA-MB-231, with an IC50 of 12.3 μM in MTT assays . Mechanistic studies suggest:

  • EGFR Inhibition: Molecular docking reveals a binding energy of −8.9 kcal/mol at the EGFR active site, disrupting kinase activity.

  • Apoptosis Induction: Upregulation of caspase-3 and Bax/Bcl-2 ratio by 3.2-fold compared to controls.

Antibacterial Properties

Against Staphylococcus aureus (ATCC 25923), the compound shows a minimum inhibitory concentration (MIC) of 8 μg/mL, outperforming ciprofloxacin (MIC = 16 μg/mL) . Docking simulations indicate strong interactions with DNA gyrase (ΔG = −10.2 kcal/mol), impairing bacterial DNA replication.

Table 3: Biological Activity Data

ActivityModel SystemResult
AnticancerMDA-MB-231 cellsIC50 = 12.3 μM
AntibacterialS. aureus (ATCC 25923)MIC = 8 μg/mL
EGFR Binding AffinityIn silico dockingΔG = −8.9 kcal/mol
DNA Gyrase InhibitionIn silico dockingΔG = −10.2 kcal/mol

Molecular Docking and Structure-Activity Relationships

EGFR Targeting

The 4-carboxamide group forms hydrogen bonds with Met769 (2.1 Å) and Lys721 (1.9 Å) in EGFR’s ATP-binding pocket, while the 2-chlorophenyl moiety engages in hydrophobic interactions with Leu694 and Leu820 . Substituents at position 6 (methyl) enhance binding by reducing steric hindrance.

DNA Gyrase Interactions

In bacterial DNA gyrase, the quinoline core intercalates between base pairs, with the chloro substituent coordinating Mg²⁺ ions in the enzyme’s active site . Derivatives lacking the 6-methyl group show reduced activity (MIC > 64 μg/mL), underscoring its role in membrane permeability.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 10.82 (s, 1H, NH), 8.36 (s, 2H, quinoline H-5/H-7), 8.17 (d, J = 6.0 Hz, 2H, phenyl H-2/H-6), 7.83 (m, 3H, aromatic protons) .

  • 13C NMR: δ 165.16 (C=O), 149.23 (C-4 quinoline), 138.16 (C-2 chlorophenyl) .

  • HRMS: m/z [M+H]+ = 373.1032 (calculated), 373.1029 (observed) .

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